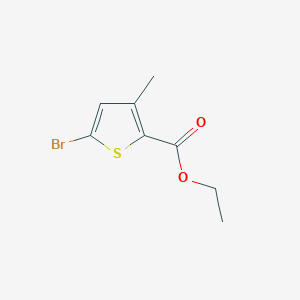

Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 5-bromo-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-3-11-8(10)7-5(2)4-6(9)12-7/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZAHZICJQJSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Scaffold: Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Topic: Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

A Technical Guide to Synthesis, Reactivity, and Pharmaceutical Application

Abstract

Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) represents a high-value heterocyclic building block characterized by its orthogonal reactivity profile. As a trisubstituted thiophene, it offers three distinct sites for chemical manipulation: an electrophilic ester at C2, a steric methyl handle at C3, and a nucleophilic-susceptible bromine at C5. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and its critical role as a linchpin intermediate in the development of kinase inhibitors, antibacterial agents, and organic semiconductors.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

This compound serves as a lipophilic, dense intermediate. The presence of the C3-methyl group introduces a crucial steric element that differentiates it from the simpler 5-bromo-2-carboxylate analogs, often influencing the atropisomerism of resulting biaryl systems.

| Property | Specification |

| CAS Number | 909010-86-2 |

| IUPAC Name | Ethyl 5-bromo-3-methylthiophene-2-carboxylate |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

| Appearance | Pale yellow solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in Water |

| Predicted LogP | ~3.2 (Lipophilic) |

| Key Functional Groups | Ethyl Ester (Electrophile), Bromide (Leaving Group), Thiophene (Aromatic Core) |

Synthesis & Production Logic

The most robust route to CAS 909010-86-2 is the regioselective bromination of ethyl 3-methylthiophene-2-carboxylate . The C5 position is electronically activated by the sulfur atom and is the least sterically hindered site, making Electrophilic Aromatic Substitution (EAS) highly favorable over the C4 position.

Protocol: Regioselective Bromination using NBS

-

Precursor: Ethyl 3-methylthiophene-2-carboxylate

-

Reagent: N-Bromosuccinimide (NBS)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Preparation: Dissolve ethyl 3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Addition: Cool the solution to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[1][2] The starting material (lower Rf) should disappear, replaced by a less polar product.

-

Work-up: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine and 5% sodium thiosulfate (to remove trace bromine).

-

Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Validation Criteria (Self-Check):

-

¹H NMR (CDCl₃): The starting material displays two aromatic doublets (H4 and H5). The product must show a singlet at ~6.9–7.0 ppm (H4), confirming the loss of the H5 proton.

-

Mass Spec: Look for the characteristic bromine isotope pattern (M+ and M+2 in 1:1 ratio).

Visualizing the Synthesis Pathway

Figure 1: Regioselective bromination pathway targeting the C5 position via Electrophilic Aromatic Substitution.

Reactivity & Functionalization

This molecule acts as a "divergent node" in synthesis. The C5-Bromine allows for carbon-carbon bond formation, while the C2-Ester allows for elaboration into pharmacophores (amides, heterocycles).

A. C5-Position: Cross-Coupling (The "Head")

The C5-Br bond is highly reactive toward Palladium(0) catalysts.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 5-arylthiophenes. This is the primary route for generating kinase inhibitor libraries.

-

Conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O, 90°C.

-

-

Sonogashira Coupling: Reacts with terminal alkynes to extend conjugation for organic electronics (OLEDs/OFETs).

B. C2-Position: Ester Transformations (The "Tail")

-

Hydrolysis: LiOH/THF/H₂O converts the ester to the carboxylic acid (mp >190°C), a precursor for acyl chlorides or amide coupling.

-

Reduction: LiAlH₄ yields the hydroxymethyl derivative, useful for installing leaving groups for SN2 reactions.

C. C3-Position: The Methyl Modulator

The methyl group is not chemically inert; it provides steric bulk . In 5-aryl derivatives, this methyl group clashes with the ortho-protons of the incoming aryl ring, twisting the biaryl axis. This is critical in drug design to disrupt planarity and improve solubility or selectivity.

Reactivity Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and ester groups.

Applications in Drug Discovery & Materials[11]

Medicinal Chemistry

-

Kinase Inhibitors: The 2-aminocarbonyl-thiophene scaffold is a privileged structure in kinase inhibition (e.g., p38 MAPK, VEGFR). The 3-methyl group often fits into hydrophobic pockets (Gatekeeper residues), enhancing selectivity.

-

Antibacterial Agents: Derivatives synthesized via Suzuki coupling at C5 have shown efficacy against S. Typhi and E. coli by disrupting bacterial cell wall synthesis enzymes (MurD/MurE ligases).

Material Science

-

Polythiophenes: The compound serves as a monomer for regioregular poly(3-methylthiophene) derivatives. The ester group acts as an electron-withdrawing auxochrome, tuning the bandgap for solar cell applications (Dye-Sensitized Solar Cells).

Handling & Safety Guidelines

-

Hazards: Classified as Irritant (Xi). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers or strong bases.

References

-

Synthesis & Antibacterial Activity: "Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi..." -

-

Suzuki Coupling Methodology: "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction..." -

-

General Thiophene Properties: "Ethyl 5-bromothiophene-2-carboxylate Product Data" -

-

Kinase Inhibitor Scaffolds: "Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors..." (Analogous chemistry) -

Sources

An In-depth Technical Guide to Ethyl 5-bromo-3-methylthiophene-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile role in the development of novel therapeutic agents.[1][2] Its unique electronic and structural properties make it a privileged pharmacophore in the design of molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of a key thiophene derivative, ethyl 5-bromo-3-methylthiophene-2-carboxylate, a versatile building block for organic synthesis and drug discovery.

Synthesis and Mechanistic Considerations

The synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate can be strategically approached in a two-step process: the preparation of the carboxylic acid precursor followed by its esterification.

Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic Acid

A common and effective method for the synthesis of the precursor, 3-bromo-5-methylthiophene-2-carboxylic acid, involves the directed ortho-metalation of a suitable brominated thiophene derivative, followed by carboxylation. A detailed protocol is as follows:

Experimental Protocol: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

-

Reaction Setup: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -30°C under an inert atmosphere (e.g., argon or nitrogen), slowly add a 1.6 M solution of n-butyllithium in hexane.

-

Lithiation: Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -30°C, then cool the mixture to -70°C.

-

Addition of Thiophene: Slowly add a solution of 2-bromo-5-methylthiophene in anhydrous THF to the LDA solution at -70°C.

-

Reaction: Stir the reaction mixture at -70°C for 2 hours to ensure complete lithiation at the 2-position.

-

Carboxylation: Introduce a stream of dry carbon dioxide gas into the reaction mixture at -70°C for 1 hour. Continue the addition of carbon dioxide as the mixture is allowed to warm to room temperature.

-

Work-up: Acidify the reaction mixture to a pH of 2 using 1 N hydrochloric acid.

-

Extraction: Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and heptane as the eluent to yield 3-bromo-5-methylthiophene-2-carboxylic acid.[5]

Causality Behind Experimental Choices: The use of LDA at low temperatures is crucial for the regioselective deprotonation at the most acidic position (the carbon adjacent to the sulfur atom) without significant side reactions. The inert atmosphere prevents the quenching of the highly reactive organolithium intermediate by atmospheric moisture and oxygen.

Esterification to Ethyl 5-bromo-3-methylthiophene-2-carboxylate

With the carboxylic acid in hand, the target ethyl ester can be synthesized via standard esterification methods, such as Fischer esterification or Steglich esterification.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 3-bromo-5-methylthiophene-2-carboxylic acid in a large excess of ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 5-bromo-3-methylthiophene-2-carboxylate. Further purification can be achieved by column chromatography.[6]

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry to ensure the complete conversion and removal of any starting material or byproducts.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for Ethyl 5-bromo-3-methylthiophene-2-carboxylate

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Singlet for the C4-H proton of the thiophene ring. - Quartet for the -OCH₂- protons of the ethyl group. - Singlet for the -CH₃ protons at the C3 position. - Triplet for the -CH₃ protons of the ethyl group. |

| ¹³C NMR | - Resonances for the five carbons of the thiophene ring. - Signal for the carbonyl carbon of the ester. - Resonances for the two carbons of the ethyl group. - Signal for the methyl carbon at the C3 position. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester group (typically around 1715-1730 cm⁻¹). - C-O stretching vibrations (in the range of 1000-1300 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and aliphatic protons. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the bromine atom (M and M+2 peaks with approximately equal intensity). |

Chemical Reactivity and Synthetic Utility

The presence of a bromine atom on the thiophene ring makes ethyl 5-bromo-3-methylthiophene-2-carboxylate an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon bonds.

Suzuki Cross-Coupling Reaction

The Suzuki coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[7]

Experimental Protocol: Suzuki Coupling of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

-

Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-3-methylthiophene-2-carboxylate, a suitable arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (2 equivalents).

-

Solvent: Add a solvent system, for example, a mixture of 1,4-dioxane and water.

-

Reaction: Degas the mixture and heat it under an inert atmosphere at a temperature of around 90°C for several hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.[8]

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and temperature can significantly influence the reaction rate and yield.

Diagram 1: Suzuki Coupling Reaction Workflow

Sources

- 1. prepchem.com [prepchem.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

Ethyl 5-bromo-3-methylthiophene-2-carboxylate molecular weight and formula

[1]

Executive Summary & Core Identity

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a highly functionalized thiophene derivative utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structure features a trisubstituted thiophene ring: an ethyl ester at position C2, a methyl group at C3, and a bromine atom at C5. This specific substitution pattern renders it an ideal "linchpin" molecule—the bromine allows for palladium-catalyzed cross-coupling (Suzuki, Stille), while the ester provides a handle for acylation or heterocycle formation.

Physicochemical Identity Card

| Property | Specification |

| CAS Registry Number | 909010-86-2 |

| IUPAC Name | Ethyl 5-bromo-3-methylthiophene-2-carboxylate |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.13 g/mol |

| Exact Mass | 247.9507 (for ⁷⁹Br isotope) |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| SMILES | CCOC(=O)C1=C(C)C=C(Br)S1 |

Structural Analysis & Reactivity Profile

The molecule's utility stems from the electronic interplay between its three substituents. Understanding this is crucial for designing downstream reactions.

-

The Thiophene Core: Sulfur-containing heterocycle, electron-rich compared to benzene, but deactivated by the ester.

-

C2-Ester (Electron Withdrawing): Deactivates the ring but directs nucleophilic attacks to the carbonyl carbon. It serves as a "mask" for carboxylic acids, amides, or alcohols.

-

C3-Methyl (Steric/Electronic): Provides weak electron donation. Crucially, it introduces steric bulk adjacent to the ester, which can influence the selectivity of hydrolysis or enzymatic docking in drug targets.

-

C5-Bromine (Reactive Handle): The primary site for functionalization. Located at the

-position relative to sulfur, this bond is activated for oxidative addition by transition metals.

Reactivity Logic Diagram

The following diagram illustrates the orthogonal reactivity channels available for this molecule.

Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for divergent synthesis.

Synthetic Methodology

The synthesis of Ethyl 5-bromo-3-methylthiophene-2-carboxylate is typically achieved via regioselective electrophilic aromatic substitution (SEAr) . The starting material, Ethyl 3-methylthiophene-2-carboxylate, undergoes bromination.

Protocol: Regioselective Bromination

Objective: Install a bromine atom at C5 without over-brominating or affecting the ester.

Reagents:

-

Precursor: Ethyl 3-methylthiophene-2-carboxylate (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Solvent: DMF (Dimethylformamide) or Acetonitrile

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

-

Preparation: Dissolve Ethyl 3-methylthiophene-2-carboxylate in anhydrous DMF (0.5 M concentration) under an inert atmosphere (

or Ar). -

Addition: Cool the solution to 0°C in an ice bath. Add NBS portion-wise over 15 minutes. Note: Slow addition prevents localized high concentrations of radical species.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The product will appear less polar than the starting material.

-

Quench: Pour the reaction mixture into ice-cold water/brine (1:1). The product may precipitate or form an oil.

-

Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with water (to remove DMF) and saturated

(to quench trace -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Synthetic Logic Diagram

Figure 2: Step-by-step synthetic workflow for the regioselective bromination.[2]

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, researchers should verify the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[3][4][6][7][8][9]

-

¹H NMR (CDCl₃, 400 MHz):

- ~6.90 ppm (s, 1H): The singlet corresponds to the lone proton at the C4 position. Its lack of splitting confirms the 5-bromo substitution.

-

~4.30 ppm (q, 2H, J = 7.1 Hz): Methylene protons of the ethyl ester (

- ~2.50 ppm (s, 3H): Methyl group at C3 .

-

~1.35 ppm (t, 3H, J = 7.1 Hz): Methyl protons of the ethyl ester (

-

¹³C NMR: Expect signals for the carbonyl (~162 ppm), C2 (quaternary), C3 (quaternary), C5-Br (quaternary, upfield shift due to heavy atom effect), C4 (methine), and the ethyl/methyl aliphatic carbons.

Mass Spectrometry (MS)

-

Isotopic Pattern: A hallmark of brominated compounds is the 1:1 intensity ratio between the

and -

m/z: Expect peaks at ~248 and ~250.

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate.

-

Kinase Inhibitors: Thiophene-2-carboxylates are bioisosteres for phenyl rings in ATP-competitive inhibitors. The C3-methyl group often fits into hydrophobic pockets (e.g., the gatekeeper region) of kinases.

-

Suzuki-Miyaura Coupling: The C5-Br is easily replaced by aryl or heteroaryl boronic acids, allowing the rapid construction of bi-aryl libraries.

-

Polymer Science: In materials science, this monomer can be polymerized (after ester hydrolysis and decarboxylation or direct coupling) to form polythiophenes for organic electronics, where the alkyl/ester chains improve solubility.

References

Sources

- 1. 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 876938-56-6|Methyl 5-Bromo-3-methylthiophene-2-carboxylate|BLD Pharm [bldpharm.com]

Safety data sheet SDS for ethyl 5-bromo-3-methylthiophene-2-carboxylate

Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Ethyl 5-bromo-3-methylthiophene-2-carboxylate Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.[1]

Executive Summary: Beyond the Standard SDS

In the landscape of medicinal chemistry, Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS: 69205-18-5) is more than a simple reagent; it is a high-value scaffold used frequently in the synthesis of heterocyclic pharmacophores.[1] Its structure—a thiophene core functionalized with a reactive bromine and a protected carboxylate—makes it a linchpin in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

However, standard Safety Data Sheets (SDS) often treat this compound generically. This guide bridges the gap between regulatory compliance and practical laboratory safety, focusing on the specific risks associated with halogenated thiophenes and the operational protocols required to handle them without compromising data integrity or researcher safety.

Part 1: Physicochemical Profile & Hazard Stratification

To handle a chemical safely, one must understand its physical state and reactivity. This compound is typically a solid, which dictates specific engineering controls regarding dust generation.

Table 1: Technical Specifications & Properties

| Property | Data / Description | Operational Implication |

| CAS Number | 69205-18-5 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | Sulfur content requires specific waste streams.[1] | |

| Molecular Weight | ~249.13 g/mol | Heavy atom count aids in mass spec identification.[1] |

| Physical State | Solid (Crystalline powder) | Risk: Particulate inhalation.[1] Control: Weigh in sash-restricted hood. |

| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility; aqueous washes will not effectively remove skin contamination. |

| Storage | 2–8°C, Inert Gas, Dark | Critical: Thiophenes can be light-sensitive; bromine can be labile.[1] |

GHS Hazard Classification (The "Why" Behind the Warnings)

While classified primarily as an Irritant , the structural presence of the thiophene ring and the bromine substituent necessitates a higher tier of caution regarding sensitization and potential toxicity.

-

Signal Word: WARNING

-

H315 (Skin Irritation): The lipophilic nature of the ethyl ester facilitates skin penetration, carrying the reactive bromothiophene core into the dermis.

-

H319 (Eye Irritation): Fine dusts are highly abrasive and chemically reactive with mucous membranes.[1]

-

H335 (Respiratory Irritation): Inhalation of dust triggers immediate upper respiratory tract inflammation.[1]

Part 2: Operational Safety & Strategic Handling

This section details the "Expertise" pillar—moving from what the hazard is to how to manage it during experimentation.

Protocol 1: The "Static-Free" Weighing Workflow

Context: As a solid organic intermediate, this compound is prone to static charge, which can cause "jumping" during weighing, leading to bench contamination.

-

Engineering Control: Operate inside a chemical fume hood with the sash at the lowest working position.

-

Static Dissipation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before dispensing.[1]

-

Solvent Dampening: If the experiment permits, pre-weigh the solvent in the reaction flask and transfer the solid directly, or dissolve the solid in the weighing boat with a small amount of DCM to transfer as a liquid (eliminating dust risk).

-

Decontamination: Immediately wipe the balance area with a thiophene-compatible solvent (e.g., acetone) followed by a soap-water wash.[1]

Protocol 2: Reaction Safety (The Suzuki Coupling Context)

Context: This compound is most often used in cross-coupling.[1] The bromine at position 5 is the reactive site.[2]

-

Incompatibility Check:

-

Thermal Runaway Risk:

-

While not highly explosive, the combination of palladium catalysts, organic solvents, and heat can generate pressure.

-

Rule: Always run reactions involving this intermediate under an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the thiophene ring and to stabilize the catalyst.

-

Part 3: Visualizing the Safety Logic

Diagram 1: Risk Assessment Hierarchy

This diagram visualizes the "Source-Pathway-Receptor" model specific to handling brominated thiophene solids.[1]

Caption: The Source-Pathway-Receptor model highlighting the critical intervention point (Control Barrier) to prevent respiratory exposure.

Diagram 2: Synthesis Workflow & Safety Checkpoints

A decision tree for researchers setting up a reaction with this intermediate.

Caption: Operational workflow emphasizing the "Stop" points where safety or chemical stability is compromised.

Part 4: Emergency Response & Toxicology

First Aid Measures

-

Eye Contact: Immediate irrigation is vital.[1] The bromine substituent can hydrolyze to form acidic byproducts on the moist surface of the eye. Flush for 15 minutes minimum.

-

Skin Contact: Do not use ethanol or DMSO to wash the skin; these solvents act as vehicles, dragging the compound deeper into the tissue. Use copious amounts of soap and water.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Toxicological Insights

-

Sensitization: Thiophene derivatives are known structural alerts for skin sensitization.[1] Repeated exposure, even at low levels, can lead to allergic contact dermatitis.

-

Metabolism: If ingested or absorbed, the ester moiety is likely hydrolyzed by esterases, releasing the free bromothiophene carboxylic acid, which may have different toxicity profiles (e.g., higher acidity).

Part 5: Waste Management & Environmental Stewardship

Proper disposal is a legal and ethical requirement.[1] This compound presents a dual-hazard for waste streams:

-

Halogenated Waste: Due to the Bromine atom, this must not be mixed with general non-halogenated organic solvents. It requires high-temperature incineration to prevent the formation of dioxins/furans.[1]

-

Sulfur Content: The thiophene ring contains sulfur.[1][4] When incinerated, it produces Sulfur Dioxide (

). Ensure the waste contractor is aware of the sulfur content to manage scrubber load at the incineration plant. -

Aquatic Toxicity: As an organic ester, it likely has high aquatic toxicity.[1] Never dispose of down the drain.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51342004 (Analog: Methyl 3-bromo-5-methylthiophene-2-carboxylate).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Health Hazards (Irritation/Sensitization).[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

Sources

- 1. Ethyl 5-amino-4-bromo-3-methylthiophene-2-carboxylate | 851443-15-7 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fishersci.com [fishersci.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Ethyl and Methyl 5-bromo-3-methylthiophene-2-carboxylate: A Comparative Analysis for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, the thiophene moiety stands as a privileged scaffold, lending its unique electronic and structural properties to a diverse array of functional molecules. Among the plethora of thiophene-based building blocks, the 5-bromo-3-methylthiophene-2-carboxylate framework is of particular interest to researchers and process chemists. The strategic placement of the bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, while the methyl and carboxylate groups at the 3- and 2-positions, respectively, allow for fine-tuning of steric and electronic properties, as well as serving as points for further molecular elaboration.

This in-depth technical guide provides a comparative analysis of two closely related and commercially significant derivatives: ethyl 5-bromo-3-methylthiophene-2-carboxylate and methyl 5-bromo-3-methylthiophene-2-carboxylate. While the single methylene unit difference between the ethyl and methyl ester may appear trivial, it imparts subtle yet significant variations in their physicochemical properties, reactivity, and ultimately, their suitability for specific applications. This guide, intended for researchers, scientists, and drug development professionals, will delve into these differences, providing field-proven insights and detailed protocols to inform rational compound selection and process optimization.

Physicochemical Properties: A Comparative Overview

The choice between an ethyl and a methyl ester can influence a range of physical parameters, from solubility in common organic solvents to melting and boiling points. These properties are not merely academic; they have practical implications for reaction setup, work-up procedures, and purification strategies. For instance, a higher boiling point might be advantageous for reactions requiring elevated temperatures, while differences in polarity can be exploited for chromatographic separation.

| Property | Ethyl 5-bromo-3-methylthiophene-2-carboxylate | Methyl 5-bromo-3-methylthiophene-2-carboxylate |

| CAS Number | 13183-49-6 | 876938-56-6 |

| Molecular Formula | C₈H₉BrO₂S | C₇H₇BrO₂S |

| Molecular Weight | 249.12 g/mol | 235.10 g/mol |

| Boiling Point | ~110-112 °C / 0.5 mmHg | Not readily available |

| Density | ~1.5 g/cm³ | Not readily available |

| Appearance | Colorless to light yellow oil/liquid | Information not readily available |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents |

Note: Some physical properties for these specific compounds are not extensively reported in publicly available literature and are often extrapolated from similar compounds.

Synthesis of Ethyl and Methyl 5-bromo-3-methylthiophene-2-carboxylate

The most common and direct route to both the ethyl and methyl esters is the esterification of the parent carboxylic acid, 5-bromo-3-methylthiophene-2-carboxylic acid. The choice of alcohol—ethanol for the ethyl ester and methanol for the methyl ester—is the primary variable in this transformation.

Caption: General synthesis pathway for ethyl and methyl esters.

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a general framework for the acid-catalyzed esterification of 5-bromo-3-methylthiophene-2-carboxylic acid.

Materials:

-

5-bromo-3-methylthiophene-2-carboxylic acid

-

Anhydrous ethanol or anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-3-methylthiophene-2-carboxylic acid (1.0 eq) in an excess of the corresponding anhydrous alcohol (ethanol or methanol, typically 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Remove the bulk of the alcohol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure ethyl or methyl ester.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side, in accordance with Le Châtelier's principle.

-

Anhydrous Conditions: The absence of water is crucial to prevent the reverse reaction (ester hydrolysis) and to ensure high yields.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Reactivity: The Subtle Influence of the Alkyl Group

The primary difference in reactivity between the ethyl and methyl esters stems from the steric hindrance imparted by the alkyl group. The smaller methyl group generally allows for faster reaction rates in processes where the ester is the reactive site, such as hydrolysis or transesterification.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to yield a carboxylic acid and an alcohol, is a fundamental reaction. In both acidic and basic conditions, the methyl ester is generally observed to hydrolyze more rapidly than the ethyl ester due to the reduced steric bulk around the carbonyl carbon, which facilitates the approach of the nucleophile (water or hydroxide).

Caption: Conceptual diagram of relative hydrolysis rates.

Cross-Coupling Reactions (e.g., Suzuki Coupling)

In the context of drug development, the most significant reaction involving these molecules is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, at the 5-bromo position. In these reactions, the ester group is typically a spectator, but its steric and electronic properties can still subtly influence the reaction outcome.

While the difference in steric hindrance between an ethyl and a methyl group at the 2-position of the thiophene ring is modest, it can have a discernible effect on the approach of the bulky palladium catalyst to the 5-position. In some cases, the less sterically demanding methyl ester might lead to slightly faster reaction rates or higher yields, particularly with sterically encumbered coupling partners. However, for many Suzuki couplings, this difference is often negligible, and the choice of ester may be dictated by other factors such as the solubility of the starting material or product in the reaction solvent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of ethyl or methyl 5-bromo-3-methylthiophene-2-carboxylate with an arylboronic acid.

Materials:

-

Ethyl or methyl 5-bromo-3-methylthiophene-2-carboxylate (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

-

Solvent system (e.g., toluene/water, dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the thiophene ester (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (1-5 mol%), and base (2-3 eq).

-

Solvent Addition: Add the degassed solvent system.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.

-

Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.

-

Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

Applications in Drug Discovery and Materials Science

Both ethyl and methyl 5-bromo-3-methylthiophene-2-carboxylate are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The thiophene core is a bioisostere for the benzene ring and is found in numerous approved drugs.

-

Kinase Inhibitors: The thiophene scaffold can be elaborated to produce potent inhibitors of various kinases, which are crucial targets in oncology. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common structural motif in kinase inhibitors.

-

Antiviral and Antimicrobial Agents: Thiophene derivatives have shown promise as antiviral and antimicrobial agents. The ability to functionalize the 5-position via cross-coupling allows for the rapid generation of libraries of compounds for screening.

-

Organic Electronics: In materials science, these compounds can serve as monomers for the synthesis of conjugated polymers. The electronic properties of these polymers can be tuned by the choice of substituents on the thiophene ring, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The choice between the ethyl and methyl ester in these applications is often pragmatic. If a subsequent step involves hydrolysis of the ester, the more readily cleaved methyl ester might be preferred for milder reaction conditions. Conversely, if the ester is to remain in the final molecule, the ethyl ester might be chosen for its potential to improve the solubility or other pharmacokinetic properties of the drug candidate.

Conclusion: A Matter of Nuance

The difference between ethyl and methyl 5-bromo-3-methylthiophene-2-carboxylate is a testament to the nuanced considerations that underpin modern synthetic chemistry. While their core reactivity is largely dictated by the thiophene ring and the bromo substituent, the seemingly minor variation in the ester alkyl group can have tangible consequences for their physical properties and reactivity. The methyl ester, with its reduced steric profile, often offers a kinetic advantage in reactions at the carbonyl center. The ethyl ester, on the other hand, may provide benefits in terms of physical handling and can influence the properties of the final product.

Ultimately, the selection of one ester over the other is a decision that must be made on a case-by-case basis, taking into account the specific requirements of the synthetic route and the desired properties of the target molecule. This guide has provided a framework for making that decision, grounded in the fundamental principles of organic chemistry and supported by practical, field-proven insights.

References

Thiophene-Based Building Blocks for Medicinal Chemistry: A Technical Guide to Scaffold Optimization and Synthesis

Executive Summary

In the pursuit of novel therapeutics, the selection of core molecular scaffolds dictates the pharmacokinetic and pharmacodynamic destiny of a drug candidate. As a Senior Application Scientist, I frequently guide discovery teams through the strategic implementation of the thiophene moiety—a five-membered, sulfur-containing heteroaromatic ring. Ranked as the 4th most prevalent sulfur-containing moiety in US FDA-approved small molecules[1], thiophene is not merely a structural placeholder; it is a highly functional bioisostere.

This whitepaper provides an in-depth mechanistic analysis of thiophene in medicinal chemistry, exploring the causality behind its physicochemical advantages, its role in multi-target directed ligands (MTDLs), step-by-step synthetic methodologies, and the metabolic liabilities that chemists must navigate during lead optimization.

The Physicochemical Causality of Thiophene Bioisosterism

The classical replacement of a benzene ring with a thiophene ring is a cornerstone strategy in structure-activity relationship (SAR) optimization[2]. However, this substitution is never arbitrary. The causality behind this choice lies in the distinct electronic and spatial perturbations introduced by the sulfur heteroatom[1].

While benzene and thiophene share similar molar volumes and aromaticity, the sulfur atom in thiophene possesses unshared electron pairs. This fundamental difference transforms a purely hydrophobic aromatic ring into a system capable of acting as a weak hydrogen bond acceptor, thereby enhancing target-receptor binding affinities[1]. Furthermore, thiophene exhibits a slightly lower partition coefficient (logP) than benzene, which subtly improves aqueous solubility without compromising the molecule's ability to permeate lipid bilayers[3].

Table 1: Physicochemical Comparison of Benzene vs. Thiophene

| Property | Benzene | Thiophene | Causality in Drug Design |

| Molecular Formula | C₆H₆ | C₄H₄S | Introduction of sulfur enables novel receptor interactions[1]. |

| Molecular Weight | 78.11 g/mol | 84.14 g/mol | Minimal size difference maintains the established steric profile[1]. |

| LogP (Lipophilicity) | ~2.13 | ~1.81 | Lower logP improves aqueous solubility and metabolic clearance rates[3]. |

| pKa | N/A | ~ -4.5 (weakly basic) | Alters the ionization state, impacting membrane permeability[3]. |

| H-Bonding Capacity | None | Acceptor (via S lone pairs) | Enhances target-receptor binding affinity via sulfur-aromatic interactions[1]. |

Clinical Validation: FDA-Approved Thiophene Therapeutics

The clinical viability of the thiophene scaffold is validated by its presence in 26 FDA-approved drugs across diverse therapeutic areas, including neurology, cardiology, and oncology[1]. Analyzing these approved structures reveals how medicinal chemists leverage thiophene to achieve specific pharmacological outcomes.

Table 2: Representative FDA-Approved Thiophene-Containing Drugs

| Drug Name | Therapeutic Area | Primary Target | Structural Role of Thiophene |

| Olanzapine | Schizophrenia / Bipolar | Dopamine/Serotonin Receptors | Forms the core fused thienobenzodiazepine scaffold[1]. |

| Duloxetine | Major Depressive Disorder | Serotonin-Norepinephrine Reuptake | Acts as a bioisosteric replacement for a phenyl ring to tune lipophilicity. |

| Clopidogrel | Atherothrombosis | P2Y12 Platelet Receptor | Fused thienopyridine; acts as the specific site of CYP450 prodrug activation[1]. |

| Suprofen | Inflammation (Ophthalmic) | Cyclooxygenase (COX) | Core pharmacophore (Systemic use was withdrawn due to renal toxicity)[4]. |

Mechanistic Pathways: Multi-Target Directed Ligands (MTDLs)

In the context of complex, multifactorial diseases such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), single-target therapies frequently fall short. Thiophene derivatives have recently gained traction as Multi-Target Directed Ligands (MTDLs) [5].

Because the thiophene ring is electron-rich and sterically compact, it can be functionalized to interact simultaneously with multiple enzymatic pockets. For example, thiophene-based hybrids have been engineered to dually inhibit Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)[5][6]. The thiophene core anchors the molecule within the catalytic site of AChE while positioning peripheral functional groups to block the MAO-B enzyme cavity, thereby restoring cholinergic transmission and reducing oxidative stress simultaneously[6].

Thiophene-based dual inhibition pathway for neurodegenerative disease management.

Synthetic Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of complex thiophene architectures relies heavily on the Suzuki-Miyaura cross-coupling reaction [7]. This palladium-catalyzed process forms robust C-C bonds between an organoboron species and a thiophene halide[7].

Causality of Experimental Design: Thiophene is highly electron-rich. This electronic nature can slow down the oxidative addition step of the palladium catalyst compared to electron-deficient aryl halides, sometimes resulting in competitive deborylation side reactions[8]. To counteract this, the protocol below utilizes a highly active catalyst (e.g., Pd(PPh₃)₄) and a strong base (e.g., K₃PO₄ or K₂CO₃) to accelerate transmetalation and drive the catalytic cycle forward[7][9].

Step-by-Step Protocol: Synthesis of Aryl-Thiophenes

Self-Validating System Logic: This protocol is designed with built-in validation checkpoints to ensure the integrity of the inert atmosphere and the viability of the catalyst.

-

Reagent Preparation: To a flame-dried Schlenk flask, add the bromothiophene derivative (1.0 eq), the corresponding arylboronic acid (1.2 - 1.5 eq), and K₃PO₄ (2.0 - 3.0 eq)[7].

-

Atmospheric Purging (Critical Step): Evacuate the flask under a high vacuum and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times.

-

Self-Validation Checkpoint: Oxygen contamination will irreversibly oxidize Pd(0) to inactive Pd(II). If the reaction mixture turns prematurely black upon heating, palladium black has precipitated, indicating a compromised inert atmosphere.

-

-

Catalyst & Solvent Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (2-5 mol%). Inject degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe[7].

-

Cross-Coupling: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2 to 24 hours[7]. Monitor the progress via Thin Layer Chromatography (TLC) or GC-MS.

-

Self-Validation Checkpoint: The disappearance of the bromothiophene starting material peak on the GC-MS trace validates the completion of the oxidative addition and reductive elimination cycles.

-

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with distilled water and brine[7].

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[7].

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling of thiophenes.

Metabolic Liabilities and Structural Optimization

While thiophene is a privileged scaffold, it carries inherent metabolic liabilities that must be proactively managed. Certain thiophene-containing drugs, such as the NSAIDs suprofen and tiaprofenic acid, have been associated with severe idiosyncratic renal toxicity[4].

The Causality of Toxicity: The electron-rich nature of the thiophene ring makes it highly susceptible to bioactivation by hepatic Cytochrome P450 (CYP) enzymes. Oxidation typically occurs directly at the sulfur atom (forming reactive S-oxides) or across the conjugated double bonds (forming epoxides)[4]. These reactive electrophilic metabolites (RMs) can covalently bind to nucleophilic residues on cellular proteins or deplete intracellular glutathione (GSH), triggering cellular stress and immune-mediated toxicity[4].

Optimization Strategy: To mitigate bioactivation, medicinal chemists employ strategic structural modifications. Introducing steric bulk (e.g., methyl or halogen groups) adjacent to the sulfur atom can physically block CYP450 access to the metabolic hotspot. Alternatively, if early in vitro ADME-Tox screening (using human liver microsomes and GSH trapping) reveals high RM formation, the thiophene ring may be substituted with a more metabolically stable bioisostere, such as a thiazole or a saturated C(sp³)-rich heterocycle.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC, nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxEghnp49v9-nO-F7SXG95Fjmd4tXtp_uEDiUWtK-Rx3Jy71wmKpOuEps3PeOA0xCGGd-3Rgi0FfuYkIsk9FIhStrXtRzlijYzPQkTTzJ-kCIFZN4kmjn3CaVh53VJg9LokORTqe6PipyszIkz]

- Physicochemical properties of thiophene derivatives, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYoa7vIdIO0Bl4oJL8hNsjhK8fCNgltCgVjL7n8rr5KjduFnIVbWuF8VQEXTnq5RCRKChoGwMTtPe4TKW8rcNTQlTwsK5ViChT8nZAvPHALGyyTsG0VvOhpO_4hlyyQ2Wat8HTcBz5bS0zYkkgE76P7VlIwBxyS-JlSqkMHTyLKOXkMfKxxREHJ9Dhlgeg5P0=]

- FDA-approved drugs and recently reported pilot molecules containing..., researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzdJ-dDEZhgfvlGoY0XbX9Nva5V9zrWRb7AHc5aygkHXI2n0me8rtnNFIBCNdL0S92d2ofdGnnlLkhAzAJNoiPhA1korR6-yaVvHFSg1It8-TqtBqIUakrF-i0mfv_BRwltB0VNNjbU-qERLjMp6By_rIhg-v2ii1Bs06PM8wXxEYBFeqk45aX7XCwMA49Hzvg7VEZq5W5yHywHURExIfJZ1DurlTC-deRlJzN-sP5BC1XZQwQVR18QgH4XH-9SnjuNhc=]

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders, tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe5Qcz53fFTWn4_jJZw21uBDhEWcd12JQDA1x0PGCAKhBzl6NqrOWNL4lEG-dSRpPZosD2bsKnloLqP-jZD90IrePwmf8nqFyPjRbLx7QAoJXJw6J8gcup0PMIxGMHfKGcxAlQSM-vMexJ6DHOEMvvvV7bEPMmRT7FFRQ52ckZfRIi]

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene, benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRfD1RyBCvS_cjI-PHiq6BrLxUZHOa194pIXvAOPkrtHacg2jk7CbMhXVevmlOx44QfeTPpSWMnLoTCRhra3EhA7uS9B7yn7PTxZgi_CaLRRJkBw5KFwDQokkLLVF_YfEZw5zU4TkUZNsfWOCABd4DCh-PxMaI2u_jldT0ImaRp4c0CXmcOZr8pJuBNTDNhuzmBnrO_CAnqLcsuxRFaneoGXs0M5h98CMC4u1XtaOqHMJFU7CIKMvQm8hgpTXCd7fEg-Y=]

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air, mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqw9ztAdNwRVToOV3bD19PYL4qPh3HJJu860BBkg5nFalbS1JzVHXMx6fDW7p8kkhNDs9_qQRwerJosB1Tl4J3HMxTM0DNQuk6x60lQ2kCWsmnJuwiyDvVSmt_upchSHo=]

- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling, scirp.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8FTzAf25NLzEwETMLPPnjraOa7vEzzjkfv78CNzCi1N-Wsd-M5V899zPvyssAjU7lLPhdSsQE2nltNjsWhMnIaGQdedn7FFnTz16vCbLZDp37PObZRa9I6ykSy4pYEQWsU2nB_4iXD7jtG4WDj-m5QEekWDCl-Q==]

- Bioactivation Potential of Thiophene-Containing Drugs, acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkcuBLvSd9p6sA1qlvGroZhkg8FIJPsSM7kqDuxmzKnOu1iXu2nXwP6RZbHI9dP8a9o-fG9Np8ZwBZ_e9NLBJppw5WHSxZS6apsL9e6ZbuKp2qRN_hcq0jl-UDeYfQKgmrgV9xMA==]

- 272-299 (2011) ewsletter Bhatia et al. - Pharmacologyonline 1, silae.it.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTwx1MgYjSRODgzB6tZT1u6AGOlJvLFUcYTZQAAC_dzJDEYgp5VwLEZlpBTIPF6b0tC1oMJTZ3SvC1drXdFwQWsv9asddoeI3DOfhxVmKQ91KIiQNM8DVj3iIQZ23nracmLsQFHstyORmU1HxfBlpewjP8bBTMa6RdhdF1-7BFnKBhJnYWwgcR]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]

- 9. mdpi.com [mdpi.com]

Technical Procurement Guide: Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2)

The following technical guide details the procurement, chemical profile, and quality assurance protocols for Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) .

Executive Summary

Ethyl 5-bromo-3-methylthiophene-2-carboxylate (CAS 909010-86-2) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and advanced agrochemicals. Its structural utility lies in the 5-bromo motif, which serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille), and the ethyl ester , which allows for subsequent derivatization into amides, alcohols, or heterocycles.

This guide provides a scientifically grounded framework for sourcing this compound, emphasizing impurity profiling (specifically regio-isomeric contamination) and vendor qualification.

Chemical Identity & Technical Specifications

Before engaging suppliers, the procurement team must establish the Critical Quality Attributes (CQAs) based on the molecule's intrinsic properties.

| Attribute | Specification |

| Chemical Name | Ethyl 5-bromo-3-methylthiophene-2-carboxylate |

| CAS Number | 909010-86-2 |

| Molecular Formula | C₈H₉BrO₂S |

| Molecular Weight | 249.12 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Functional Groups | Aryl Bromide (C-5), Ethyl Ester (C-2), Methyl group (C-3) |

Structural Analysis

The molecule features a thiophene core substituted at the 2, 3, and 5 positions. The 3-methyl group introduces steric bulk near the ester, potentially influencing the kinetics of hydrolysis or nucleophilic attack at the carbonyl carbon. The 5-bromo position is electronically activated by the sulfur atom, making it significantly more reactive toward oxidative addition than typical phenyl bromides.

Synthesis & Impurity Profiling (The "Hidden" Risks)

Understanding the synthesis route is mandatory for anticipating impurities that may not appear on a standard Certificate of Analysis (CoA).

Primary Synthesis Route

The industrial synthesis typically involves the electrophilic bromination of Ethyl 3-methylthiophene-2-carboxylate .

-

Reagents: N-Bromosuccinimide (NBS) or Br₂.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regioselectivity: The thiophene ring is most reactive at the α-positions (2 and 5). Since position 2 is blocked by the ester, bromination favors position 5.

Critical Impurity: The 4-Bromo Isomer

While the 5-position is thermodynamically and kinetically favored, "over-bromination" or lack of temperature control can lead to:

-

4-Bromo isomer: (Ethyl 4-bromo-3-methylthiophene-2-carboxylate). Hard to separate by standard flash chromatography due to similar polarity.

-

4,5-Dibromo species: Result of using excess brominating agent.

Procurement Directive: You must explicitly request Regio-isomeric Purity data (typically via 1H-NMR integration) from the supplier. A standard HPLC peak may hide the 4-bromo isomer if the gradient is not optimized.

Synthesis & Impurity Diagram

Figure 1: Synthetic pathway highlighting the origin of critical regio-isomeric impurities.

Supplier Landscape & Qualification

The supply chain for CAS 909010-86-2 is tiered. Choosing the right tier depends on your development stage.

Tier 1: Specialized Building Block Suppliers (Recommended for Discovery)

These vendors specialize in heterocyclic chemistry and often hold stock from milligrams to 100g.

-

BLD Pharm: Known for extensive thiophene catalogs.

-

Combi-Blocks: High reliability for brominated heterocycles.

-

Enamine: Excellent for early-stage discovery; often synthesizes on demand if out of stock.

Tier 2: Bulk/Custom Synthesis (Recommended for Pilot/GLP)

For quantities >1kg, catalog prices become prohibitive. Engage CDMOs with specific experience in thiophene chemistry (handling sulfur odors and bromination hazards).

-

WuXi AppTec

-

Pharmaron

Supplier Qualification Protocol

Figure 2: Decision logic for vetting supplier Certificates of Analysis (CoA).

Experimental Application: Suzuki-Miyaura Coupling

To validate the material's quality in-house, a standard Suzuki coupling is the most effective functional test.

Protocol:

-

Reactants: 1.0 eq CAS 909010-86-2 + 1.2 eq Phenylboronic acid.

-

Catalyst: 5 mol% Pd(dppf)Cl₂·DCM.

-

Base/Solvent: 3.0 eq K₂CO₃ in Dioxane/Water (4:1).

-

Conditions: Heat to 80°C for 4 hours under N₂.

-

Success Criteria: Full conversion (TLC/LCMS) to the bi-aryl product. Failure often indicates catalyst poisoning by sulfur impurities (free thiols) in the starting material.

Handling & Storage

-

Light Sensitivity: Brominated thiophenes can undergo photodehalogenation. Store in amber vials.

-

Hydrolysis Risk: The ethyl ester is stable but should be kept away from strong acids/bases and moisture to prevent hydrolysis to the carboxylic acid.

-

Storage Condition: 2-8°C, inert atmosphere (Argon/Nitrogen) recommended for long-term storage.

References

-

BLD Pharm . Product Datasheet: Methyl 5-Bromo-3-methylthiophene-2-carboxylate (Analogous Structure). Retrieved from

-

ChemicalBook . CAS 909010-86-2 Entry & Supplier List. Retrieved from

-

PubChem . Compound Summary: Thiophene derivatives and synthesis. National Library of Medicine. Retrieved from

-

Combi-Blocks . Catalog Entry for Bromothiophenes. Retrieved from

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Regioselective Synthesis of Ethyl 5-Bromo-3-Methylthiophene-2-Carboxylate via NBS Bromination

Abstract

This comprehensive guide details a robust and highly regioselective method for the synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol leverages the efficacy of N-Bromosuccinimide (NBS) as a mild and selective brominating agent. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, critical safety and handling procedures, and methods for product characterization. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Rationale

Substituted thiophenes are privileged scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronic materials. Specifically, ethyl 5-bromo-3-methylthiophene-2-carboxylate serves as a key intermediate, offering two distinct points for further chemical modification: the bromine atom for cross-coupling reactions and the ester for hydrolysis or amidation.

The synthesis of this target molecule is achieved through the electrophilic aromatic substitution of ethyl 3-methylthiophene-2-carboxylate. The choice of N-Bromosuccinimide (NBS) as the brominating agent is a cornerstone of this protocol's success. Unlike elemental bromine (Br₂), which can be harsh and lead to over-bromination or undesirable side reactions, NBS provides a low, steady concentration of electrophilic bromine, thereby enhancing selectivity.[1][2]

Mechanism and Regioselectivity:

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The sulfur atom's lone pairs significantly activate the ring, preferentially stabilizing the cationic intermediate (the σ-complex or arenium ion) when substitution occurs at the α-positions (C2 and C5).

In the starting material, ethyl 3-methylthiophene-2-carboxylate, the C2 position is already substituted. The remaining positions available for substitution are C4 and C5. The C5 position is the most electronically activated α-position and is sterically unhindered, making it the prime target for electrophilic bromination. Studies on substituted thiophenes have consistently shown that bromination with NBS in solvents like acetic acid or acetonitrile proceeds with high regioselectivity at the available α-position.[3][4][5] The reaction is believed to proceed via the formation of a bromonium ion intermediate, which is then attacked by the electron-rich thiophene ring.[6]

Critical Safety and Hazard Management

Utmost caution is required when handling N-Bromosuccinimide and other reagents.

-

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage.[7] It is also an oxidizing agent and may intensify fire.[8] Always handle NBS in a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles with a face shield.[7][9] Avoid creating dust; measure and transfer it carefully.[9]

-

Solvents (e.g., Acetonitrile, Acetic Acid): Solvents used in this procedure may be flammable and toxic. Acetic acid is corrosive. Handle all solvents within a fume hood and away from ignition sources.

-

Spill & Waste Disposal: In case of a spill, absorb with an inert material like clay or sand and place it in a suitable, labeled container for chemical waste disposal.[7][10] Do not allow the chemical to enter drains.[9] Dispose of all chemical waste in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[7][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and provides a reliable pathway to the target compound with high purity and yield.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Quantity (mmol) | Mass/Volume | Molar Equiv. | Purity |

| Ethyl 3-methylthiophene-2-carboxylate | 170.23 | 10.0 | 1.70 g | 1.0 | ≥97% |

| N-Bromosuccinimide (NBS) | 177.98 | 10.5 | 1.87 g | 1.05 | ≥98% |

| Acetonitrile (MeCN) or Acetic Acid (AcOH) | - | - | 50 mL | - | Anhydrous/Glacial |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | - | - | 30 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | 30 mL | - | - |

| Brine (Saturated NaCl) | - | - | 30 mL | - | - |

| Ethyl Acetate (EtOAc) | - | - | 100 mL | - | ACS Grade |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~5 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., column chromatography setup)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Synthesis Procedure

-

Reaction Setup: Place ethyl 3-methylthiophene-2-carboxylate (1.70 g, 10.0 mmol) and a magnetic stir bar into a 100 mL round-bottom flask. Add 50 mL of acetonitrile (or glacial acetic acid). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Cooling: Cool the flask in an ice-water bath to 0 °C. This step is crucial to moderate the reaction rate and prevent potential side reactions, such as di-bromination, which can occur at higher temperatures.[3]

-

Addition of NBS: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (1.87 g, 10.5 mmol) to the stirred solution in small portions over 15-20 minutes. Adding NBS portion-wise prevents a rapid temperature increase (exotherm) and ensures a controlled reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress using TLC (e.g., with a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. A new, lower Rf spot corresponding to the product should appear, and the starting material spot should diminish.

-

Work-up - Quenching: Once the reaction is complete, pour the mixture into a 250 mL separatory funnel containing 50 mL of water. Add saturated sodium thiosulfate solution (~30 mL) to quench any unreacted bromine and NBS, indicated by the disappearance of any yellow/orange color.

-

Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (1 x 30 mL) to neutralize any acidic residue, followed by brine (1 x 30 mL) to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or low-melting solid.

Purification

The crude product is often of high purity. However, for exacting applications, purification by silica gel column chromatography is recommended.

-

Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate in hexane).

-

Collection: Collect the fractions containing the pure product, as identified by TLC analysis.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 5-bromo-3-methylthiophene-2-carboxylate as a pale yellow oil or solid. The expected yield is typically in the range of 85-95%.

Workflow Visualization

Caption: Workflow for the synthesis of ethyl 5-bromo-3-methylthiophene-2-carboxylate.

Characterization of the Final Product

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.5-7.6 ppm (s, 1H, thiophene C4-H)

-

δ ~4.3 ppm (q, J = 7.1 Hz, 2H, -OCH₂ CH₃)

-

δ ~2.4 ppm (s, 3H, thiophene-CH₃ )

-

δ ~1.3 ppm (t, J = 7.1 Hz, 3H, -OCH₂CH₃ )

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~162 ppm (C=O)

-

δ ~140 ppm (Thiophene C2)

-

δ ~135 ppm (Thiophene C3)

-

δ ~130 ppm (Thiophene C4)

-

δ ~115 ppm (Thiophene C5-Br)

-

δ ~61 ppm (-O CH₂CH₃)

-

δ ~16 ppm (Thiophene-C H₃)

-

δ ~14 ppm (-OCH₂C H₃)

-

-

Mass Spectrometry (EI-MS):

-

m/z: Expected molecular ion peaks showing the characteristic isotopic pattern for bromine: [M]⁺ at ~248 and [M+2]⁺ at ~250 in a roughly 1:1 ratio.

-

Troubleshooting Guide

| Problem Observed | Possible Cause | Suggested Solution |

| Incomplete Reaction (TLC shows starting material) | Insufficient NBS or short reaction time. | Add a small amount of additional NBS (0.05 eq) and continue stirring. Ensure NBS is of good quality. |

| Formation of Di-brominated Product | Reaction temperature was too high; excess NBS used. | Maintain strict temperature control at 0 °C during NBS addition. Use no more than 1.05-1.1 equivalents of NBS. |

| Low Yield After Work-up | Incomplete extraction; product loss during washes. | Ensure thorough extraction with an adequate volume of solvent. Avoid vigorous shaking that can cause emulsions. |

| Product is a Dark, Oily Residue | Decomposition or side-products. | Ensure quenching step is effective. Proceed with column chromatography for purification. |

Conclusion

This application note provides a validated, efficient, and highly regioselective protocol for synthesizing ethyl 5-bromo-3-methylthiophene-2-carboxylate using NBS. By understanding the mechanistic principles and adhering to the detailed procedural and safety guidelines, researchers in drug development and materials science can reliably produce this key synthetic intermediate. The method's simplicity, use of a readily available brominating agent, and high yield make it a valuable addition to the synthetic chemist's toolkit.

References

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. (May 12, 2016). [Link]

-

Hofmann, K. J., & Carlsen, P. H. J. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. (1999). [Link]

-

Safety Data Sheet: N-Bromosuccinimide. ChemScience. (April 8, 2024). [Link]

-

N-BROMOSUCCINIMIDE Safety Data Sheet. Sdfine. (Accessed February 2026). [Link]

-

Hofmann, K. J., & Carlsen, P. H. J. Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Taylor & Francis Online. (September 17, 2007). [Link]

-

Hoffmann, K. J., & Carlsen, P. H. J. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. ChemInform, 30(33). (1999). [Link]

-

The major product formed in the following reaction is. Testbook. (January 30, 2026). [Link]

-

Supporting Information. The Royal Society of Chemistry. (Accessed February 2026). [Link]

-

Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. (June 25, 2024). [Link]

-

Ethyl Bromomalonate. Organic Syntheses Procedure. (Accessed February 2026). [Link]

-

Hou, H. X., Zhou, D. G., & Li, R. Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Computational and Theoretical Chemistry, 1208, 113545. (2022). [Link]

-

Nemec, S., et al. Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Synlett, 1999(11), 1778-1780. (1999). [Link]

-

Development of potential manufacturing routes for substituted thiophenes. Arkivoc. (2007). [Link]

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Heliyon. (2023). [Link]

-

Hou, H. X., Zhou, D. G., & Li, R. Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 1208, 113545. (2022). [Link]

-

Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. (June 10, 2011). [Link]

-

Synthesis and characterization of 3-methylthiophene bromides. ResearchGate. (2009). [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. (Accessed February 2026). [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. (2012). [Link]

-

Supporting Information: Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry. (2017). [Link]

-

Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. RSC Publishing. (January 27, 2020). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Sci-Hub. ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. / ChemInform, 1999 [sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. lobachemie.com [lobachemie.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemscience.com [chemscience.com]

Suzuki cross-coupling conditions for ethyl 5-bromo-3-methylthiophene-2-carboxylate

An Application Guide to Suzuki-Miyaura Cross-Coupling of Ethyl 5-bromo-3-methylthiophene-2-carboxylate

Introduction: Unlocking Core Scaffolds in Medicinal and Materials Chemistry

Ethyl 5-bromo-3-methylthiophene-2-carboxylate is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceuticals and organic electronics.[1] The strategic placement of its functional groups—a reactive bromine atom at the 5-position for cross-coupling, an electron-withdrawing carboxylate ester at the 2-position, and a methyl group at the 3-position—makes it an ideal substrate for creating diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for forming carbon-carbon bonds, celebrated for its mild reaction conditions, tolerance of a vast array of functional groups, and the general low toxicity of its boronic acid reagents.[2][3]

This guide provides a comprehensive overview of the critical parameters and detailed protocols for successfully employing ethyl 5-bromo-3-methylthiophene-2-carboxylate in Suzuki-Miyaura coupling reactions. It is designed for researchers and scientists in drug development and materials science, offering both foundational knowledge and field-proven protocols to streamline synthesis and optimization.

The Catalytic Cycle: A Mechanistic Overview